molecular formula C41H37ClN6O B584624 N-Trityl Losartan Isomer CAS No. 150098-04-7

N-Trityl Losartan Isomer

Cat. No. B584624
M. Wt: 665.238
InChI Key: JFHOXKJPQNOUPA-UHFFFAOYSA-N
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Description

“N-Trityl Losartan Isomer” is also known as Losartan Impurities . It’s a chemical compound with the molecular formula C41H37ClN6O . It’s used in research and development .


Synthesis Analysis

The synthesis of Losartan involves several steps. The key step is the synthesis of two key intermediates . The process for the preparation of Losartan has been patented and involves reacting bromo OTBN with BCFI in the presence of a base and a phase transfer catalyst to produce a cyano aldehyde . This is then reacted with sodium azide in the presence of tributyl tin chloride to produce aldehyde tetrazole . The formed aldehyde tetrazole is then reduced with sodium borohydride to produce Losartan .


Molecular Structure Analysis

The molecular structure of “N-Trityl Losartan Isomer” is represented by the SMILES notation: OCC1=C (Cl)N (CC2=CC=C (C3=CC=CC=C3C4=NN=NN4C (C5=CC=CC=C5) (C6=CC=CC=C6)C7=CC=CC=C7)C=C2)C (CCCC)=N1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-Trityl Losartan Isomer” are complex and involve multiple steps. The key reactions include the reaction of bromo OTBN with BCFI to produce a cyano aldehyde, and the reaction of the formed cyano aldehyde with sodium azide to produce aldehyde tetrazole .

Scientific Research Applications

Losartan's Mechanism of Action and Therapeutic Applications

  • Cardiovascular Protection

    Losartan is widely recognized for its role in reducing the risk of stroke and myocardial infarction in patients with hypertension and left ventricular hypertrophy. Its efficacy in this regard surpasses that of some other antihypertensive agents, primarily due to its significant role in stroke risk reduction (Moen & Wagstaff, 2005).

  • Renal Protective Effects

    In the context of diabetic nephropathy, Losartan has demonstrated significant renal protective effects, slowing the progression of renal disease. This aspect is particularly crucial given the high burden of diabetic nephropathy as a cause of end-stage renal disease (Rayner, 2004).

  • Hypertension Management

    Losartan's role in the management of hypertension is well-established, with numerous studies highlighting its effectiveness in lowering blood pressure and improving patient outcomes. Its tolerability and safety profile make it a preferred choice for many patients (Goa & Wagstaff, 1996).

  • End-Organ Damage Prevention

    Beyond its antihypertensive effects, Losartan has shown promise in preventing end-organ damage, including in the cardiovascular system and kidneys. This capability suggests its potential utility in broader therapeutic applications (Basso et al., 2005).

properties

IUPAC Name

[2-butyl-5-chloro-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-37(29-49)39(42)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-48(45-40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHOXKJPQNOUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H37ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

665.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Trityl Losartan Isomer

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